molecular formula C20H22N2O7S B2393630 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide CAS No. 496776-67-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide

Cat. No.: B2393630
CAS No.: 496776-67-1
M. Wt: 434.46
InChI Key: MDMQCCKPZMYDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide is a synthetic small molecule characterized by a benzodioxole scaffold linked to a benzamide core. Key structural features include:

  • Benzodioxole moiety: A fused bicyclic aromatic system (1,3-benzodioxole) attached to a methylene bridge.
  • Benzamide backbone: Substituted with a methoxy group at position 2 and a morpholinosulfonyl group at position 4.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-26-17-5-3-15(30(24,25)22-6-8-27-9-7-22)11-16(17)20(23)21-12-14-2-4-18-19(10-14)29-13-28-18/h2-5,10-11H,6-9,12-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMQCCKPZMYDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then subjected to various chemical reactions to introduce the methoxy and morpholinosulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, methoxy reagents, and appropriate catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide or thiol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with a benzo[d][1,3]dioxole moiety, similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide, exhibit promising anticancer properties. These compounds often function by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of benzodioxole can inhibit cyclooxygenase (COX) enzymes, which are implicated in tumor growth and inflammation .

Antimycobacterial Properties
The compound serves as a precursor for antimycobacterial agents. The synthesis of related compounds has demonstrated efficacy against Mycobacterium tuberculosis, suggesting that modifications to the benzodioxole structure can enhance antimicrobial activity .

Neuropharmacological Effects
Compounds with similar structural features have been studied for their neuropharmacological effects. For example, derivatives have been investigated for their ability to bind to GABA receptors, indicating potential use in treating anxiety and other neurological disorders .

Pharmacological Applications

Anti-inflammatory Agents
this compound has been evaluated for its anti-inflammatory properties. The presence of the morpholine sulfonyl group enhances its ability to inhibit COX enzymes selectively, leading to reduced inflammation and pain relief .

Analgesic Properties
Similar compounds have shown analgesic effects in preclinical models. The structure-activity relationship (SAR) studies suggest that modifications to the benzodioxole core can significantly enhance analgesic efficacy while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science Applications

Polymer Chemistry
The compound's unique chemical structure makes it suitable for incorporation into polymer matrices. Research has explored its use in developing smart materials that respond to environmental stimuli. This application is particularly relevant in creating drug delivery systems where controlled release is essential .

Case Studies

Study Reference Focus Area Findings
Antimycobacterial ActivityDemonstrated efficacy against Mycobacterium tuberculosis with structural modifications enhancing activity.
Anti-inflammatory EffectsShowed selective COX inhibition leading to significant reduction in inflammatory markers in vivo.
Neuropharmacological EffectsBinding affinity studies indicated potential use in treating anxiety disorders through GABA receptor modulation.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its morpholinosulfonyl substituent, distinguishing it from related benzodioxole-benzamide derivatives. Below is a comparative analysis:

Compound Name / ID Key Substituents Molecular Features Biological Activity / Application Reference
Target Compound 2-methoxy, 5-morpholinosulfonyl High polarity due to sulfonamide; planar benzodioxole Not explicitly stated in evidence N/A
JTE-907 7-methoxy-2-oxo-8-pentyloxy quinoline Quinoline core; inverse CB2 agonist Anti-inflammatory (inhibits paw edema)
C5–C10 Derivatives (e.g., C5, C7) Piperazine-carbonyl, fluorophenyl Piperazine-linked benzamides PCSK9-LDLR TR-FRET assay inhibitors
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline 4-methylaniline, C=N bond Non-planar conformation; no hydrogen bonding Catalytic activity in metal complexes
SW-C165 () Bromobenzyl, methylaminoacetamide Bromine substituent; flexible acetamide Synthetic target for Salmonella inhibitors

Key Differentiators

  • Morpholinosulfonyl vs. Piperazine: The target compound’s sulfonamide group enhances solubility and electronic effects compared to piperazine-carbonyl groups in C5–C10 derivatives, which may improve binding to charged protein surfaces .
  • Sulfonamide vs. Quinoline (JTE-907): JTE-907’s quinoline core enables CB2 receptor inverse agonism, while the morpholinosulfonyl group may favor interactions with sulfhydryl or amine residues in distinct targets .
  • Conformational Rigidity: The benzodioxole-benzamide core in the target compound likely adopts a planar conformation similar to C5–C10 derivatives, unlike the non-planar N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The morpholinosulfonyl group reduces logP compared to brominated analogs (e.g., SW-C165), enhancing aqueous solubility.
  • Receptor Affinity: JTE-907 exhibits nanomolar affinity for CB2 (Ki = 0.38–35.9 nM), while C5–C10 derivatives show micromolar activity in PCSK9 assays . The target compound’s sulfonamide may confer distinct target selectivity.
  • Metabolic Stability: Benzodioxole derivatives are generally resistant to oxidative metabolism, but the morpholinosulfonyl group may introduce susceptibility to enzymatic hydrolysis.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H22N2O5S
  • Molecular Weight : 378.44 g/mol

The presence of the benzo[d][1,3]dioxole moiety is significant as it is often associated with various pharmacological activities.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure can interact with various biological targets. The morpholinosulfonyl group enhances solubility and may facilitate interactions with cellular receptors or enzymes. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, possibly through disruption of microbial cell walls or inhibition of nucleic acid synthesis.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of similar compounds. For instance, compounds derived from benzo[d][1,3]dioxole have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Compound Target Organism Activity
This compoundC. albicansModerate
This compoundS. aureusSignificant

Cytotoxicity Assays

MTT assays have been employed to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound exhibits dose-dependent cytotoxicity:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings suggest that the compound may have potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of several derivatives of benzo[d][1,3]dioxole against clinical isolates of C. albicans. The results demonstrated that modifications in the side chains significantly impacted antifungal activity, suggesting a structure-activity relationship that could be exploited for drug design .
  • Case Study on Anticancer Activity : In a recent investigation into the anticancer properties of related compounds, researchers found that the introduction of morpholino groups enhanced selectivity towards cancer cells while reducing toxicity to normal cells . This highlights the importance of structural modifications in optimizing therapeutic profiles.

Q & A

Q. What are the key functional groups in N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide, and how do they influence its physicochemical properties?

Answer: The compound contains three critical functional groups:

  • Benzo[d][1,3]dioxole (methylenedioxyphenyl) : Enhances lipophilicity and metabolic stability, influencing bioavailability .
  • Morpholinosulfonyl group : Improves solubility via hydrogen bonding and modulates electronic effects on the benzamide core .
  • Methoxy group : Affects steric and electronic interactions, potentially altering binding affinity to biological targets .
    Methodologically, computational tools (e.g., LogP calculations) and spectroscopic analysis (FT-IR, NMR) can validate these contributions .

Q. What synthetic strategies are employed for constructing the benzamide core with morpholinosulfonyl and benzo[d][1,3]dioxol substituents?

Answer: A multi-step synthesis is typical:

Sulfonation : Introduce the morpholinosulfonyl group via reaction of 5-sulfobenzoic acid derivatives with morpholine under reflux in DMF, using NaH as a base .

Coupling : Amide bond formation between the sulfonated benzamide and benzo[d][1,3]dioxol-5-ylmethylamine using coupling agents like EDC/HOBt .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C2, morpholinosulfonyl at C5) .
  • HPLC : Assess purity (>98% by reverse-phase C18 column) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the morpholinosulfonyl group introduction?

Answer: Key parameters include:

  • Solvent : DMF or DMSO enhances sulfonation efficiency due to high polarity .
  • Temperature : 80–100°C minimizes side reactions (e.g., over-sulfonation) .
  • Catalyst : NaH or K₂CO₃ improves deprotonation of intermediates .
    Yield optimization studies using Design of Experiments (DoE) are recommended .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in antimicrobial or antitumor contexts?

Answer:

  • Morpholinosulfonyl : Substitution with smaller groups (e.g., piperidine) reduces antimicrobial potency, suggesting steric demand at the target site .
  • Benzo[d][1,3]dioxole : Removal decreases cytotoxicity in thiazole-based antitumor analogs, highlighting its role in target engagement .
  • Methoxy Position : Para-substitution (vs. ortho) enhances solubility but may reduce binding affinity .

Q. How can contradictions in biological activity data across studies be resolved?

Answer:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) alongside cell viability assays .
  • Batch Consistency : Ensure identical synthetic protocols (e.g., solvent purity, reaction time) to minimize variability .
  • Control Experiments : Use known inhibitors (e.g., ATX inhibitors for enzyme studies) as benchmarks .

Q. What experimental approaches elucidate the mechanism of action for this compound?

Answer:

  • Enzyme Assays : Dose-dependent inhibition of autotaxin (ATX) or bacterial enzymes (e.g., β-lactamase) .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding to active sites (e.g., ATX’s hydrophobic pocket) .
  • Gene Expression Profiling : RNA-seq identifies downstream pathways (e.g., apoptosis markers in cancer cells) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Answer:

  • pH Stability : Degradation at pH <3 (amide hydrolysis) or pH >10 (sulfonyl group cleavage) necessitates enteric coating for oral delivery .
  • Thermal Stability : DSC/TGA analysis shows decomposition >200°C, suggesting solid-state storage at 4°C .

Q. What computational modeling strategies are effective for predicting interactions with novel biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to membrane-bound targets (e.g., GPCRs) over 100 ns trajectories .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors from morpholinosulfonyl) for virtual screening .

Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?

Answer:

  • Co-solvents : Use cyclodextrin complexes or PEG-400 to enhance solubility without toxicity .
  • Prodrug Design : Esterification of the benzamide group improves permeability, with enzymatic cleavage in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.